molecular formula C24H19Cl2N5O2 B11048765 N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

Cat. No. B11048765
M. Wt: 480.3 g/mol
InChI Key: FXIKNSGIIXAEBL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the pyridin-2-ylmethyl group and the 3,4-dichlorophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves scalable synthetic routes that can be performed in large reactors. The use of continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions may be used to modify specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic compounds with analogous structures, such as:

  • N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide analogs.
  • Other pyrimidobenzimidazole derivatives.
  • Compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific biological activities and chemical reactivity.

properties

Molecular Formula

C24H19Cl2N5O2

Molecular Weight

480.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C24H19Cl2N5O2/c25-18-9-8-16(12-19(18)26)28-22(32)11-15-13-30-21-7-2-1-6-20(21)29-24(30)31(23(15)33)14-17-5-3-4-10-27-17/h1-10,12,15H,11,13-14H2,(H,28,32)

InChI Key

FXIKNSGIIXAEBL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=N4)CC(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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